1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
Overview
Description
“1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS number 1211512-12-7 . It has a molecular weight of 258.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2/c14-13(15,16)11-9-18(7-6-12(11)17)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.29 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.
Scientific Research Applications
Nucleophile-Promoted Cyclizations
- The compound has been utilized in nucleophile-promoted alkyne-iminium ion cyclizations, which are critical in synthetic chemistry for creating complex molecular structures (Arnold et al., 2003).
Crystal Structure and DFT Studies
- It has been prepared using greener, solvent-free microwave irradiation and studied for its crystal structure through X-ray diffraction. Density functional theory (DFT) methods have been applied to understand its structural properties (Kumar et al., 2020).
Antimicrobial Activity
- Derivatives of this compound have shown promising results in antimicrobial studies, specifically against pathogens affecting tomato plants. The nature of substitutions on its ring influences its antibacterial activity (Vinaya et al., 2009).
Synthesis of Substituted Piperidines
- It has been used in the synthesis of substituted piperidines, serving as an intermediate in the creation of a wide range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Regio- and Stereoselective Synthesis
- The compound has been central in the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines, which is significant for creating specific molecular configurations (Veselov et al., 2009).
Synthesis of Glycosyl Triflates
- It plays a role in the synthesis of glycosyl triflates, a crucial step in glycoside production, demonstrating its utility in organic synthesis (Crich & Smith, 2001).
High-Yielding Syntheses of Lactams
- The compound has been used in high-yielding syntheses of lactams, a vital component in pharmaceuticals (Mapes & Mani, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18;;/h1-3,8,12H,4-7,9,17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHKDOKJYVIVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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